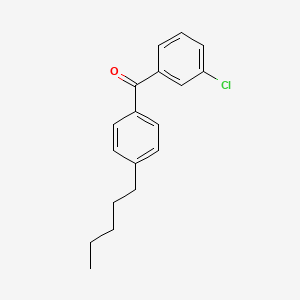

3-Chloro-4'-n-pentylbenzophenone

Description

Contextualization of Substituted Benzophenones within Organic Chemistry and Materials Science

Substituted benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings, which can be functionalized with a variety of substituent groups. This structural motif imparts unique photochemical and physical properties, making them highly valuable in several scientific domains. In organic chemistry, they serve as crucial intermediates for the synthesis of more complex molecules and are often used as photoinitiators in polymerization reactions. mnstate.edu In materials science, the ability to introduce different functional groups onto the phenyl rings allows for the fine-tuning of properties such as liquid crystallinity, optical response, and thermal stability. nih.gov The presence of halogen atoms and alkyl chains, as in the case of 3-Chloro-4'-n-pentylbenzophenone, can significantly influence the molecule's polarity, reactivity, and intermolecular interactions.

The Significance of Molecular Design in Functional Materials Development

The development of functional materials is underpinned by the principle of molecular design, which involves the strategic selection and placement of atoms and functional groups to achieve desired macroscopic properties. libretexts.orgrsc.org The goal is to control the structure-property relationship at the molecular level to create materials with specific functions, such as light-harvesting capabilities, electronic conductivity, or biocompatibility. patsnap.com The design of molecules like this compound, with its specific substitution pattern, is a clear example of this approach. The chloro-substituent and the n-pentyl chain are not arbitrary additions; they are chosen to modulate the electronic and steric properties of the benzophenone (B1666685) core, thereby influencing its behavior in a material matrix.

Overview of Research Paradigms Applied to Benzophenone Derivatives

Research into benzophenone derivatives follows several established paradigms. Synthetic chemists explore novel and efficient routes to these molecules, often employing classic reactions like Friedel-Crafts acylation or Grignard reactions. mnstate.edulibretexts.orgpatsnap.comtandfonline.comnih.govnih.govasianpubs.org Physical chemists and materials scientists then characterize the properties of these new compounds, investigating their photophysical behavior, thermal properties, and conformational analysis. nih.govnih.gov A significant research paradigm also involves computational modeling to predict the properties of yet-to-be-synthesized derivatives, guiding experimental efforts toward the most promising candidates. researchgate.net Furthermore, application-driven research seeks to incorporate these molecules into new technologies, such as advanced polymers, optical devices, and pharmaceuticals. nih.govasianpubs.orgcapes.gov.br

Chemical Profile of this compound

While extensive research on this compound is not widely available in public literature, its fundamental chemical properties can be compiled from chemical supplier databases.

| Property | Value | Source |

| Chemical Name | This compound | researchgate.net |

| CAS Number | 64358-14-1 | chemicalbook.com |

| Molecular Formula | C18H19ClO | researchgate.net |

| Molecular Weight | 286.8 g/mol | researchgate.net |

| MDL Number | MFCD09801677 | researchgate.net |

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation. This well-established reaction in organic chemistry involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. rsc.orgnih.gov

In a likely synthetic route, chlorobenzene (B131634) would be acylated with 4-n-pentylbenzoyl chloride. The reaction would be catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The 4-n-pentylbenzoyl chloride can be prepared from 4-n-pentylbenzoic acid, which is commercially available.

An alternative approach could involve a Grignard reaction. mnstate.edulibretexts.orgpatsnap.com This would entail the reaction of a Grignard reagent derived from 1-bromo-4-n-pentylbenzene with 3-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

Potential Research Applications

Given the structural features of this compound, several areas of research and potential applications can be envisioned:

Polymer Chemistry: Like other benzophenone derivatives, it could function as a photoinitiator for UV curing of polymers. The long n-pentyl chain could enhance its compatibility with certain polymer matrices.

Liquid Crystals: The elongated shape of the molecule, conferred by the n-pentyl group, suggests potential applications in the field of liquid crystals. The chlorine atom would influence the dipole moment and thus the dielectric anisotropy of a liquid crystal mixture containing this compound.

Organic Synthesis: This compound can serve as a key intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, where a substituted benzophenone moiety is required. nih.gov

Detailed Research Findings

Specific experimental research focused solely on this compound is limited in the accessible scientific literature. However, based on the extensive research on analogous substituted benzophenones, we can infer its likely properties and areas of scientific interest.

The presence of the chlorine atom on one of the phenyl rings is expected to influence the molecule's electronic properties, potentially affecting its photochemical reactivity and absorption spectrum. The n-pentyl group, a flexible alkyl chain, will impact its physical properties, such as melting point, solubility, and its tendency to self-assemble in the solid state or in solution.

Future research on this compound would likely involve:

Full Spectroscopic Characterization: Detailed analysis using NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

Photophysical Studies: Investigation of its UV-Vis absorption and emission properties to assess its potential as a photosensitizer or photoinitiator.

Thermal Analysis: Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be used to determine its melting point, boiling point, and thermal stability.

X-ray Crystallography: To determine its solid-state structure and understand the intermolecular interactions, which are crucial for its material properties. nih.gov

The combination of a halogen substituent and an alkyl chain makes this compound an interesting candidate for studies on structure-property relationships in functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBLCKNXAVCPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641769 | |

| Record name | (3-Chlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-14-1 | |

| Record name | (3-Chlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 3-Chloro-4'-n-pentylbenzophenone Synthesis

The construction of the this compound molecule can be approached through several established synthetic strategies. The most prominent of these are the Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, each offering distinct advantages in terms of precursor availability and reaction scope.

Friedel-Crafts Acylation Pathways to Halogenated Benzophenones

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a direct method for the synthesis of aryl ketones. organic-chemistry.org For this compound, this can be conceptually achieved in two ways:

Acylation of n-pentylbenzene with 3-chlorobenzoyl chloride: In this approach, the electron-rich n-pentylbenzene undergoes acylation with 3-chlorobenzoyl chloride. The n-pentyl group is an activating, ortho-, para-directing group. chemguide.co.uk Due to steric hindrance from the n-pentyl group, the acylation is expected to predominantly occur at the para-position, yielding the desired product. chemguide.co.uk

Acylation of chlorobenzene (B131634) with 4-n-pentylbenzoyl chloride: This alternative involves the acylation of chlorobenzene. The chlorine atom is a deactivating but ortho-, para-directing substituent. scribd.com The reaction would yield a mixture of isomers, with the para-substituted product being the major one due to reduced steric hindrance. scribd.com

In both scenarios, a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to generate the highly electrophilic acylium ion from the acyl chloride. researchgate.net The reaction typically proceeds in a non-polar solvent like dichloromethane or carbon disulfide.

| Pathway | Reactants | Key Considerations |

|---|---|---|

| A | n-Pentylbenzene + 3-Chlorobenzoyl Chloride | Higher reactivity due to the activating n-pentyl group. Good regioselectivity for the para-product is expected. |

| B | Chlorobenzene + 4-n-Pentylbenzoyl Chloride | Lower reactivity due to the deactivating chlorine atom. Potential for a mixture of ortho and para isomers, with para being major. |

Cross-Coupling Reactions for Substituted Benzophenone (B1666685) Frameworks (e.g., Suzuki-Miyaura Analogs)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a versatile and highly selective alternative for the synthesis of unsymmetrical biaryls and, by extension, benzophenones. nih.gov This methodology is prized for its tolerance of a wide range of functional groups. The synthesis of this compound via a Suzuki-Miyaura type reaction could involve the coupling of an arylboronic acid with an aryl halide or acyl chloride. researchgate.netmdpi.com

A plausible Suzuki-Miyaura route would be the reaction of 3-chlorophenylboronic acid with 4-n-pentylbenzoyl chloride. google.com This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate or potassium phosphate. researchgate.netmdpi.com The choice of solvent is often a mixture of an organic solvent (e.g., toluene or dioxane) and water. This method generally provides high yields and excellent regioselectivity. ksu.edu.sa

Alternative Synthetic Routes to this compound and Related Structures

Beyond the two primary methods, other synthetic strategies can be employed. One notable alternative is the use of Grignard reagents. chemistrysteps.com This could involve the reaction of a Grignard reagent derived from 3-chlorobromobenzene with 4-n-pentylbenzonitrile. The initial imine product would then be hydrolyzed to yield the desired ketone. chemistrysteps.com Alternatively, the Grignard reagent could react with 4-n-pentylbenzoyl chloride, though this can sometimes lead to the formation of tertiary alcohols as byproducts if a second equivalent of the Grignard reagent adds to the ketone product. ijraset.com

Precursor Chemistry and Intermediate Compound Synthesis Relevant to this compound

The successful synthesis of the target molecule is contingent on the availability and purity of its precursors.

n-Pentylbenzene: This starting material can be prepared via a Friedel-Crafts alkylation of benzene (B151609) with 1-chloropentane or 1-bromopentane using a Lewis acid catalyst. beilstein-journals.org However, a significant drawback of this direct alkylation is the potential for carbocation rearrangement, leading to a mixture of isomers. beilstein-journals.org A more reliable method is the Friedel-Crafts acylation of benzene with pentanoyl chloride to form pentanophenone, followed by a Clemmensen or Wolff-Kishner reduction of the ketone to the corresponding alkane. libretexts.org

3-Chlorobenzoyl chloride: This acyl chloride is typically synthesized from 3-chlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org

4-n-Pentylbenzoyl chloride: This can be prepared from 4-n-pentylbenzoic acid using similar chlorinating agents. The carboxylic acid precursor can be synthesized by the oxidation of 4-n-pentyltoluene.

3-Chlorophenylboronic acid: This is a key intermediate for the Suzuki-Miyaura coupling route and is commercially available or can be prepared from 3-chlorobromobenzene via lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis. google.com

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

For the Friedel-Crafts acylation , key parameters to consider include:

Catalyst: While aluminum chloride is the traditional catalyst, other Lewis acids like ferric chloride, zinc chloride, or solid acid catalysts can be used to modulate reactivity and selectivity. researchgate.netyoutube.com The choice of catalyst can influence the regioselectivity and minimize side reactions.

Solvent: The solvent can have a significant impact on the reaction. Non-polar solvents like dichloromethane, carbon disulfide, or nitrobenzene are commonly used. scribd.com In some cases, using an excess of the aromatic substrate as the solvent can be advantageous.

Temperature: Friedel-Crafts acylations are often performed at low temperatures to control the reaction rate and prevent side reactions, followed by warming to room temperature or gentle heating to ensure completion.

Stoichiometry: The molar ratio of the reactants and the catalyst is a critical factor. Typically, a slight excess of the acylating agent and at least one equivalent of the Lewis acid are used.

| Parameter | Variables | Impact on Reaction |

|---|---|---|

| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, Solid Acids | Affects reaction rate, regioselectivity, and potential for side reactions. |

| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene | Influences solubility of reactants and intermediates, and can affect catalyst activity. |

| Temperature | -20°C to 60°C | Controls reaction rate and selectivity; lower temperatures can reduce byproduct formation. |

| Reactant Ratio | Varying molar equivalents | Optimizing the ratio of aromatic substrate, acyl chloride, and catalyst is key to maximizing yield. |

For the Suzuki-Miyaura coupling , optimization involves:

Palladium Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands can be screened to find the most effective combination for the specific substrates.

Base: The choice and concentration of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly affect the reaction rate and yield. mdpi.com

Solvent System: The ratio of the organic solvent to water can influence the reaction kinetics.

Mechanistic Investigations of Synthesis Pathways for this compound

The mechanisms of the primary synthetic routes are well-established in organic chemistry.

In the Friedel-Crafts acylation , the reaction proceeds through the following key steps:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl chloride. researchgate.net

Generation of a resonance-stabilized acylium ion, which serves as the electrophile. researchgate.net

Electrophilic attack of the acylium ion on the electron-rich aromatic ring (n-pentylbenzene) to form a sigma complex (arenium ion).

Deprotonation of the sigma complex to restore aromaticity and form the ketone product. The product ketone then complexes with the Lewis acid, and an aqueous workup is required to liberate the final product.

The regioselectivity of the acylation of n-pentylbenzene is governed by the electronic and steric effects of the n-pentyl group, which directs the incoming acylium ion to the para position. chemguide.co.uk

The Suzuki-Miyaura coupling mechanism involves a catalytic cycle with a palladium center:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (or a related species derived from the acyl chloride) to form a palladium(II) complex. mdpi.com

Transmetalation: The organoboron species (3-chlorophenylboronic acid) transfers its organic group to the palladium(II) complex, typically facilitated by the base. mdpi.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final benzophenone product, regenerating the palladium(0) catalyst. mdpi.com

Understanding these mechanisms is fundamental to rationally optimizing the synthesis and addressing any potential challenges, such as the formation of isomeric byproducts or competing side reactions.

Spectroscopic and Structural Characterization of 3 Chloro 4 N Pentylbenzophenone

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic techniques are indispensable tools in modern chemistry for probing the intricate details of molecular structure. By examining the interaction of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide a wealth of information regarding the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 3-Chloro-4'-n-pentylbenzophenone is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the n-pentyl group. The aromatic region would likely show complex splitting patterns due to the substitution on both rings. The protons on the 4'-n-pentyl substituted ring would appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 3-chloro substituted ring would present a more complex pattern of multiplets. The n-pentyl chain would show characteristic signals, including a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the aromatic ring, and multiplets for the other methylene groups.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons, and the carbons of the n-pentyl chain. The carbonyl carbon would appear at a characteristic downfield shift. The substituted aromatic carbons would also have distinct chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating pentyl group.

2D NMR Spectroscopy: While specific 2D NMR data for this compound is not available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic rings and the pentyl chain. HSQC would establish the direct one-bond correlations between protons and their attached carbons.

Predicted NMR Data for this compound

| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 7.7-7.8 | Aromatic Protons (m) |

| ~ 7.2-7.6 | Aromatic Protons (m) |

| ~ 2.6-2.7 | -CH₂- (triplet, attached to ring) |

| ~ 1.6-1.7 | -CH₂- (multiplet) |

| ~ 1.3-1.4 | -CH₂- (multiplet) |

| ~ 0.9 | -CH₃ (triplet) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the range of 1650-1670 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic pentyl group (around 2850-2960 cm⁻¹). The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. chemicalbook.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which might be weak in the IR spectrum.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3000-3100 | Aromatic C-H Stretch |

| ~ 2850-2960 | Aliphatic C-H Stretch |

| ~ 1650-1670 | Carbonyl (C=O) Stretch |

| ~ 1450-1600 | Aromatic C=C Stretch |

| < 800 | C-Cl Stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Benzophenone (B1666685) and its derivatives typically exhibit two main absorption bands. The more intense band, usually found at shorter wavelengths (around 250 nm), is attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. A weaker band, appearing at longer wavelengths (around 330-360 nm), corresponds to the n → π* transition of the non-bonding electrons of the carbonyl oxygen to the antibonding π* orbital. The substitution on the phenyl rings would be expected to cause a slight shift in the position and intensity of these absorption maxima.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of chlorine, an [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak would also be present, which is characteristic of the isotopic distribution of chlorine.

Common fragmentation pathways for benzophenones include cleavage at the carbonyl group. Expected fragment ions would correspond to the 3-chlorobenzoyl cation and the 4-n-pentylphenyl cation. Further fragmentation of the n-pentyl chain through loss of alkyl radicals would also be anticipated. Both Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for analysis.

Plausible Mass Spectrometry Fragmentation

| m/z (Mass-to-charge ratio) | Proposed Fragment |

| 286/288 | [C₁₈H₁₉ClO]⁺ (Molecular Ion) |

| 139/141 | [C₇H₄ClO]⁺ (3-chlorobenzoyl cation) |

| 147 | [C₁₁H₁₅]⁺ (4-n-pentylphenyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation after loss of Cl) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. If such a crystal were obtained and analyzed, the resulting data would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings. Furthermore, the analysis would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as C-H···O or π-π stacking, which govern the supramolecular architecture. While experimental data is not currently available, this technique remains the gold standard for unambiguous structural elucidation in the solid phase.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. A PXRD analysis of this compound would provide critical information about its solid-state structure. By exposing a powdered sample to X-rays and analyzing the diffraction pattern, one could determine its crystal system, lattice parameters, and identify the specific crystalline form or polymorph. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase.

No published PXRD data for this compound could be located.

Thermal Analysis Techniques for Phase Transition Characterization

Thermal analysis techniques are essential for understanding the physical and chemical changes that a substance undergoes upon heating or cooling.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC analysis of this compound would reveal key thermal transitions such as melting point, glass transitions, and any polymorphic transformations. The resulting thermogram would show endothermic or exothermic peaks corresponding to these events, providing data on their temperatures and associated enthalpy changes.

No published DSC thermograms or data for this compound are available.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would be used to determine its thermal stability and decomposition profile. The TGA curve would indicate the temperature at which the compound begins to degrade and the extent of mass loss at different temperatures.

No published TGA curves or data for this compound could be found.

Microscopic and Morphological Investigations

Microscopic techniques are employed to visualize the surface topography and internal structure of a material at high magnifications.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. For this compound, SEM analysis would reveal the morphology, particle size, and shape of its crystals or particles. This information is crucial for understanding the material's physical properties and behavior.

No published SEM micrographs of this compound are available.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is used to observe the internal structure of a material. By passing a beam of electrons through an ultra-thin slice of the sample, TEM can provide information on the crystal lattice and any defects present within the crystalline structure of this compound.

No published TEM images of this compound could be located.

The comprehensive characterization of this compound as outlined is not possible based on the current body of publicly accessible scientific literature. While the compound is commercially available, the detailed experimental data required to fulfill the requested article sections on PXRD, DSC, TGA, SEM, and TEM does not appear to have been published. Therefore, a detailed research article focusing on these specific analytical techniques for this particular compound cannot be generated at this time.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering is a widely used technique for determining the size distribution of particles in a suspension or polymers in solution. This method is applicable when the compound of interest exists in an aggregated or nanoparticle state. However, a thorough search of scientific literature yielded no studies that have employed DLS to characterize the particle size distribution of this compound aggregates or formulations. Such data would be crucial for understanding its behavior in various dispersion media, which is relevant in fields like materials science and formulation development.

Elemental Compositional Analysis (e.g., Energy-Dispersive X-ray Spectroscopy)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with electron microscopy. An EDX analysis of this compound would be expected to confirm the presence of carbon, hydrogen, oxygen, and chlorine, and could provide their relative abundance. Despite the utility of this technique for confirming the elemental composition of a synthesized compound, no published studies incorporating EDX or other elemental analysis techniques for this compound were identified.

Computational and Theoretical Studies on 3 Chloro 4 N Pentylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electron distribution and geometric parameters of a molecule.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust method for determining the electronic structure of many-body systems. For 3-Chloro-4'-n-pentylbenzophenone, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are used to optimize the molecular geometry and predict various properties. nih.govacs.org The optimization process seeks the lowest energy conformation of the molecule.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, derived from typical values for benzophenone (B1666685) and its substituted derivatives.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.49 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| Phenyl-C=O-Phenyl Dihedral Angle | ~56° |

| C-C-O Bond Angle (carbonyl) | ~121° |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular interactions by transforming the delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (i.e., bonds and lone pairs). uni-muenchen.denumberanalytics.com This analysis provides insights into the electronic interactions between filled (donor) and empty (acceptor) orbitals, which are quantified by second-order perturbation theory.

For this compound, NBO analysis would reveal significant delocalization of electron density from the phenyl rings to the carbonyl group. The chlorine atom, being electronegative, will withdraw electron density from the ring it is attached to, primarily through inductive effects. The n-pentyl group, on the other hand, is a weak electron-donating group. The analysis would also highlight the interactions between the lone pairs on the oxygen and chlorine atoms with the antibonding orbitals of the neighboring groups. These delocalization effects are crucial in determining the molecule's reactivity and electronic properties.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (O) | π(C-C)phenyl | ~20-30 |

| π (C=C)phenyl | π(C=O) | ~15-25 |

| LP (Cl) | σ*(C-C)phenyl | ~2-5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. scialert.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. longdom.org

In this compound, the HOMO is expected to be primarily localized on the phenyl ring bearing the electron-donating n-pentyl group and the carbonyl oxygen. The LUMO, conversely, is likely to be concentrated on the benzoyl moiety, particularly the phenyl ring with the electron-withdrawing chlorine atom. The HOMO-LUMO gap for substituted benzophenones is influenced by the nature of the substituents. nih.govacs.org The chloro group will lower the energy of the LUMO, while the pentyl group will raise the energy of the HOMO, leading to a smaller energy gap compared to unsubstituted benzophenone.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgdtic.mil The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atom, making it the primary site for electrophilic attack. The hydrogen atoms of the phenyl rings and the pentyl group would exhibit positive potential (blue), with the region around the chlorine atom also showing some positive character due to its electronegativity. dtic.mil This visualization helps in understanding the intermolecular interactions the molecule is likely to engage in.

Electron Cloud Tomography (ECT) and Force Field (FF) Calculations

Electron Cloud Tomography (ECT) is an experimental technique that can be complemented by theoretical calculations to reconstruct the 3D electron density of a molecule. While direct ECT data for this compound is not available, theoretical electron density calculations from DFT can provide a similar picture of the electron distribution.

Force Field (FF) calculations, on the other hand, use a classical mechanics approach to model molecular systems. wikipedia.org Force fields like OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field) consist of parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions. wikipedia.org These parameters are typically derived from experimental data and high-level quantum mechanical calculations. For a novel molecule like this compound, specific parameters might not be available and would need to be developed or extrapolated from existing parameters for similar functional groups. matsci.orgstackexchange.com

Molecular Modeling and Simulation Approaches

Conformational Analysis of the Pentyl Chain and Benzophenone Core

The conformation of this compound is primarily defined by the rotational freedom around several key bonds: the bond connecting the pentyl group to the phenyl ring, the bonds within the pentyl chain, and the bonds linking the two phenyl rings to the central carbonyl group.

Benzophenone Core: The core structure of benzophenone is not planar. The steric hindrance between the ortho hydrogens on the two phenyl rings forces them to twist out of the plane of the carbonyl group. This dihedral angle, or "ring twist," is a critical conformational parameter. For unsubstituted benzophenone, this twist angle is typically around 54-56 degrees in the gas phase. In substituted benzophenones, this angle can vary significantly depending on the nature and position of the substituents. For instance, a study on various substituted benzophenones showed that the ring twist can range from as low as 37.85 degrees in 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) to as high as 83.72 degrees in 2-amino-2',5-dichlorobenzophenone (B23164) nih.gov. For this compound, the chlorine substituent at the 3-position is not expected to cause a dramatic deviation from the typical twist angle of benzophenone, though slight electronic and steric effects will be present.

A hypothetical conformational analysis would involve rotating the key dihedral angles to map the potential energy surface and identify the low-energy conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Pentyl Chain Conformation | Phenyl Ring Twist (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | All-trans | ~55 | 0 (Global Minimum) |

| 2 | Gauche at C2-C3 | ~55 | ~0.6-0.8 |

| 3 | Gauche at C3-C4 | ~55 | ~0.6-0.8 |

| 4 | All-trans | ~30 | Higher Energy |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational calculations.

Intermolecular Interaction Studies

The intermolecular interactions of this compound in the solid or liquid state are expected to be a combination of several non-covalent forces.

Hydrogen Bonding: The benzophenone core contains a carbonyl group which can act as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weak C-H...O interactions involving the aromatic or alkyl C-H bonds may occur.

Halogen Bonding: The chlorine atom on the benzophenone core introduces the possibility of halogen bonding. This is a directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the π-system of a phenyl ring. Studies on other chlorinated organic molecules have demonstrated the significance of Cl...O and Cl...π interactions in crystal packing.

C-H...π Interactions: These interactions involve the hydrogen atoms of the pentyl chain or the phenyl rings interacting with the electron-rich π-system of a neighboring phenyl ring. These interactions are known to play a crucial role in the stabilization of crystal structures and molecular recognition.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bond | C-Cl | C=O | 1-3 |

| Halogen Bond | C-Cl | Phenyl π-system | 1-2.5 |

| C-H...O | Aromatic/Alkyl C-H | C=O | 0.5-2 |

| C-H...π | Alkyl/Aromatic C-H | Phenyl π-system | 0.5-2.5 |

These are estimated energy ranges for typical non-covalent interactions and would need to be calculated for the specific molecule.

Prediction of Spectroscopic Properties

Infrared (IR) Spectrum: A simulated IR spectrum would be expected to show characteristic peaks for the functional groups present. The most prominent peak would be the C=O stretching vibration of the ketone, typically appearing in the range of 1650-1670 cm⁻¹. Other expected peaks include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹), C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), and the C-Cl stretching vibration (typically in the range of 600-800 cm⁻¹).

UV-Vis Spectrum: The UV-Vis spectrum of benzophenones is characterized by two main absorption bands. A strong π→π* transition is typically observed at shorter wavelengths (around 250 nm), and a weaker n→π* transition is observed at longer wavelengths (around 330-350 nm). The positions of these bands can be influenced by the substituents on the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectra:

¹H NMR: The proton NMR spectrum would be complex. The aromatic region would show a series of multiplets corresponding to the protons on the two differently substituted phenyl rings. The protons on the 4'-pentyl substituted ring would likely appear as two doublets. The protons on the 3-chloro substituted ring would show a more complex splitting pattern. The protons of the n-pentyl chain would appear in the upfield region (around 0.9-2.7 ppm), with the terminal methyl group appearing as a triplet and the methylene (B1212753) groups appearing as multiplets.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal (around 195-200 ppm). The aromatic carbons would appear in the range of 120-140 ppm, with the carbons attached to the chlorine and the carbonyl group showing characteristic shifts. The carbons of the pentyl chain would appear in the upfield region (around 14-36 ppm).

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range/Value |

|---|---|---|

| IR | C=O Stretch | 1650-1670 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850-2960 cm⁻¹ |

| UV-Vis | π→π* Transition | ~250-260 nm |

| UV-Vis | n→π* Transition | ~330-350 nm |

| ¹³C NMR | C=O | 195-200 ppm |

| ¹³C NMR | Aromatic C | 120-140 ppm |

These are predicted values based on known spectroscopic data for similar compounds. Actual experimental values may vary.

Mechanistic Insights into Chemical Reactions and Transformations from Computational Methods

Computational methods can provide valuable insights into the mechanisms of chemical reactions involving this compound. A well-studied reaction of benzophenones is their photoreduction.

Upon absorption of UV light, benzophenone is excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. This triplet state can abstract a hydrogen atom from a suitable donor (like a solvent or another molecule) to form a ketyl radical. Two ketyl radicals can then dimerize to form a pinacol.

Computational studies on the photoreduction of benzophenone have elucidated the energetics of the excited states and the transition states for hydrogen abstraction. Similar computational approaches could be applied to this compound to understand how the chloro and pentyl substituents affect the photophysical properties and the reactivity of the excited state. For example, the electron-withdrawing nature of the chlorine atom could influence the energy of the n→π* transition and the reactivity of the triplet state.

Computational Studies on Liquid Crystalline Ordering and Phase Transitions

The molecular structure of this compound, with its rigid benzophenone core and flexible pentyl chain, is characteristic of molecules that can exhibit liquid crystalline behavior. The elongated shape and the presence of polar groups can lead to anisotropic intermolecular interactions that favor the formation of ordered fluid phases (mesophases).

Computational simulations, such as molecular dynamics (MD), can be used to predict the potential for liquid crystalline behavior and to study the nature of the mesophases. By simulating a large ensemble of molecules at different temperatures, it is possible to observe the spontaneous formation of ordered structures, such as nematic or smectic phases.

For this compound, simulations could explore how the interplay of halogen bonding, π-π stacking, and van der Waals forces contributes to the stability of potential liquid crystalline phases. The flexibility of the pentyl chain would also be a critical factor, influencing the packing of the molecules and the transition temperatures between different phases. While no specific computational studies on the liquid crystalline properties of this exact molecule have been reported, research on other benzophenone derivatives with alkyl chains has shown that they can form nematic and smectic phases, suggesting that this compound is a promising candidate for such behavior.

In-Depth Analysis of this compound Reveals Limited Data in Public Domain

The inquiry sought to build a detailed scientific article focusing on the liquid crystalline behavior of this compound. The intended structure of the article was to include in-depth sections on the identification and characterization of its thermotropic mesophases using Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). Furthermore, the article was to explore the influence of the compound's molecular structure—specifically the n-pentyl chain and the chloro substituent—on its mesomorphic properties.

However, extensive searches across scientific databases and the wider web did not yield specific experimental values for the phase transition temperatures, enthalpies, or detailed POM textures and XRD data for this compound or its immediate homologous series. Such data is foundational for creating the requested interactive data tables and for a thorough analysis in the specified subsections.

While general principles regarding the influence of molecular structure on liquid crystalline behavior are well-established, applying these concepts directly to this compound without concrete experimental data would be speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article.

For instance, discussing the role of the n-pentyl chain length requires comparative data from a homologous series to illustrate trends in mesophase stability and type. Similarly, a precise analysis of the impact of the chloro substituent's position and electronegativity would necessitate comparison with analogous compounds, for which data was also not found.

Therefore, until specific research detailing the synthesis and characterization of the liquid crystalline properties of this compound is published and made publicly accessible, the creation of a detailed article as outlined is not feasible.

Research Findings on this compound Remain Elusive

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of specific research data on the chemical compound This compound . Despite a thorough search for information pertaining to its liquid crystalline behavior, mesophase studies, structural parameters, and electro-optical properties, no dedicated scholarly articles or experimental datasets for this particular molecule could be identified.

The investigation sought to populate a detailed analysis of the compound's potential liquid crystalline properties, including its nematic and smectic mesophase characteristics, as well as its birefringence and optical anisotropy. However, the scientific record appears to be silent on this specific benzophenone derivative.

While the broader family of benzophenone compounds and other molecules with similar structural motifs, such as biphenyls, are known to exhibit liquid crystalline phases, it is not scientifically sound to extrapolate these properties to the specific case of this compound without direct experimental evidence. The precise influence of the chloro- substitution at the 3-position combined with the n-pentyl chain at the 4'-position on the molecule's self-assembly and electro-optical response remains uncharacterized in the available literature.

General principles of liquid crystal design suggest that the molecular shape, polarity, and polarizability of this compound—influenced by the chlorine atom and the flexible pentyl chain—could potentially support mesophase formation. However, without empirical data from techniques such as differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD), any discussion of its specific liquid crystalline behavior would be purely speculative. Similarly, an analysis of its electro-optical properties, including birefringence, would require experimental determination.

It is important to note that the absence of published data does not definitively mean the compound lacks liquid crystalline properties. It may signify that this specific chemical has not been synthesized or that its properties have not been investigated or reported in publicly accessible scientific literature.

Therefore, the requested detailed article on the liquid crystalline behavior and mesophase studies of this compound cannot be generated at this time due to the absence of foundational research on the subject.

Liquid Crystalline Behavior and Mesophase Studies of 3 Chloro 4 N Pentylbenzophenone

Electro-Optical and Dielectric Properties in Liquid Crystalline Phases

Dielectric Permittivity and Dielectric Anisotropy

No experimental data or theoretical studies were found regarding the dielectric permittivity (ε) and dielectric anisotropy (Δε) of 3-Chloro-4'-n-pentylbenzophenone. This information is crucial for understanding how the material would align in an electric field, a fundamental property for its potential application in display technologies. In liquid crystals, dielectric permittivity is typically measured parallel (ε∥) and perpendicular (ε⊥) to the director axis. The dielectric anisotropy is the difference between these two values (Δε = ε∥ - ε⊥) and determines the response of the liquid crystal to an electric field.

DC Conductivity and Charge Transport Mechanisms

Specific data on the DC conductivity and charge transport mechanisms in this compound are not available in the public domain. The movement of ions and electrons within a liquid crystalline material under a direct current electric field is a key factor in the performance and longevity of liquid crystal devices. Understanding these mechanisms involves studying the nature of charge carriers and their mobility within the mesophases.

Threshold Voltages and Switching Behavior

Without data on its dielectric and elastic properties, the threshold voltages for electro-optical switching in any potential liquid crystal device utilizing this compound cannot be determined. The threshold voltage is the minimum voltage required to induce a change in the orientation of the liquid crystal molecules. This is a critical parameter for the practical application of liquid crystals in displays and other optical devices.

Magnetic Properties of this compound in Liquid Crystalline States

Diamagnetic Susceptibility Anisotropy

No information has been published regarding the diamagnetic susceptibility anisotropy (Δχ) of this compound. This property describes the difference in the magnetic susceptibility of the material when measured parallel and perpendicular to the liquid crystal director. It governs the response of the material to an external magnetic field.

Alignment under External Magnetic Fields (e.g., Frederiks transition)

The Frederiks transition is a fundamental effect in liquid crystals where an external magnetic or electric field above a certain threshold can reorient the director, which is initially uniformly aligned by surface anchoring. mdpi.comsoton.ac.uk However, no studies detailing the Frederiks transition or any other magnetic field alignment behavior for this compound could be located.

Advanced Analytical Methodologies for Detection and Precise Characterization of 3 Chloro 4 N Pentylbenzophenone

High-Resolution Chromatographic Separations

High-resolution chromatography is the cornerstone of analyzing complex samples, enabling the separation of the target analyte from matrix interferences. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like 3-Chloro-4'-n-pentylbenzophenone. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve the desired separation efficiency, resolution, and analysis time.

A typical HPLC method for a compound of this nature would employ a reverse-phase C18 column, which is well-suited for the separation of moderately non-polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small percentage of an acid like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.gov

The development process involves a systematic evaluation of:

Column Chemistry: While C18 is a common choice, other stationary phases like C8 or phenyl columns could be explored to optimize selectivity.

Mobile Phase Composition: The gradient profile, which involves changing the ratio of organic solvent to water over time, is critical for resolving the analyte from other components in the sample.

Flow Rate: Adjusting the flow rate of the mobile phase can impact the analysis time and separation efficiency.

Column Temperature: Maintaining a constant and elevated column temperature can improve peak shape and reproducibility.

An illustrative HPLC method for the analysis of this compound is presented in the interactive table below.

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 - 9.5 minutes |

This data is illustrative and based on methods for structurally similar compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

For high-throughput analysis, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. ijpsjournal.com By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC can achieve faster separations with higher resolution and sensitivity. The principles of method development are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.

A key benefit of UHPLC is the reduction in analysis time, often by a factor of 5 to 10, without compromising the quality of the separation. nih.gov This is particularly advantageous when analyzing a large number of samples.

The following table outlines a potential UHPLC method for the rapid analysis of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase, 2.1 mm x 50 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 98% B over 3 minutes, hold at 98% B for 1 minute, return to 40% B and equilibrate for 1 minute |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Expected Retention Time | 2.0 - 2.5 minutes |

This data is illustrative and based on methods for structurally similar compounds.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC, potentially after derivatization to increase its volatility and improve its chromatographic behavior. For some benzophenones, derivatization with reagents like trifluoroacetamide (B147638) can be employed before GC analysis. thermofisher.com

The choice of a suitable capillary column is crucial for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a logical starting point for method development. The temperature program of the GC oven is optimized to ensure the separation of the analyte from any impurities or matrix components.

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like HPLC, UHPLC, or GC, it provides a highly selective and sensitive detection method.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem Mass Spectrometry (MS/MS) is a sophisticated technique that involves two stages of mass analysis. In the first stage, the precursor ion (the ionized molecule of interest, in this case, this compound) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry. This process, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity, as it is highly unlikely that an interfering compound will have the same precursor ion and product ion as the analyte of interest. rsc.org

For this compound, the precursor ion in positive ionization mode would be the protonated molecule [M+H]⁺. The fragmentation of this precursor ion would likely involve the cleavage of the bond between the carbonyl group and the pentyl-substituted phenyl ring, as well as the loss of the chlorine atom. The specific product ions monitored would be determined through infusion experiments with a pure standard of the compound.

An illustrative set of MS/MS parameters for the analysis of this compound is provided in the table below.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 287.1 [M+H]⁺ |

| Product Ion 1 (m/z) | 183.1 (Quantifier) |

| Product Ion 2 (m/z) | 139.0 (Qualifier) |

| Collision Energy | Optimized for maximal signal intensity |

This data is illustrative and based on the predicted fragmentation of the compound.

Quantitative Analysis Using Isotope-Labeled Internal Standards

For accurate quantification, especially in complex matrices where matrix effects can suppress or enhance the analyte signal, the use of an isotope-labeled internal standard is the gold standard. An ideal internal standard for this compound would be a version of the molecule where some of the atoms, typically carbon or hydrogen, are replaced with their stable heavy isotopes (e.g., ¹³C or ²H).

This isotope-labeled standard is added to the sample at a known concentration before any sample preparation steps. Since the labeled standard is chemically identical to the analyte, it will behave in the same way during extraction, chromatography, and ionization. Any loss of analyte during sample processing or any signal suppression/enhancement in the mass spectrometer will be mirrored by the internal standard. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate and precise quantification can be achieved.

Sample Preparation and Extraction Techniques (e.g., FaPEx, QuEChERS)

The initial and one of the most critical steps in the analysis of this compound from complex sample matrices is the efficient extraction and cleanup of the analyte. The choice of extraction technique significantly impacts the accuracy, sensitivity, and reproducibility of the final analytical result. Two prominent and effective methods, Fast Pesticide Extraction (FaPEx) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), have been widely adopted for the analysis of various organic contaminants, including benzophenone (B1666685) derivatives.

FaPEx (Fast Pesticide Extraction) is a streamlined version of the QuEChERS method, utilizing single-use, pre-filled sealed cartridges. This technique simplifies the extraction process, reduces the consumption of solvents and reagents, and minimizes handling errors. nih.gov The core components of FaPEx cartridges often include magnesium sulfate (B86663) (MgSO4) for water removal, primary secondary amine (PSA) for the removal of organic acids, sugars, and fatty acids, C18 for capturing non-polar interferences, and graphitized carbon black (GCB) for pigment removal. nih.gov Studies on benzophenone derivatives in cereals have demonstrated that the FaPEx method can yield high recovery rates. nih.gov For instance, in the analysis of oatmeal and corn flake samples spiked with a mixture of benzophenones, the FaPEx method showed higher recovery compared to the traditional QuEChERS method. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely recognized sample preparation technique, particularly for the analysis of pesticide residues in food matrices. sigmaaldrich.com The standard QuEChERS procedure involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts such as magnesium sulfate and sodium chloride. researchgate.net A subsequent dispersive solid-phase extraction (dSPE) cleanup step is employed to remove matrix co-extractives. sigmaaldrich.com The choice of sorbents in the dSPE step is crucial and can be tailored to the specific matrix and analyte. For compounds like this compound, which possesses both chlorinated and non-polar characteristics, a combination of PSA and C18 sorbents would be effective in removing interfering substances. plos.org The effectiveness of QuEChERS has been demonstrated for a wide range of analytes, with recoveries typically falling within the 70-120% range. sigmaaldrich.com

A comparative study on the extraction of organochlorine pesticides from ginseng highlighted that both QuEChERS and FaPEx methods provided acceptable recoveries (51–156%) for the majority of the tested compounds. plos.orgplos.org However, for certain non-polar compounds, a modified QuEChERS method using a hexane:acetone solvent mixture showed improved recoveries. nih.govplos.org Given the non-polar nature of the n-pentyl group in this compound, a similar modification to the extraction solvent could prove beneficial.

The table below summarizes a hypothetical comparison of FaPEx and QuEChERS for the extraction of a chlorinated and alkylated benzophenone from a food matrix, based on findings for similar compounds.

| Parameter | FaPEx | QuEChERS (Modified) | Reference |

| Extraction Solvent | Acetonitrile | Hexane:Acetone (3:1 v/v) | nih.govplos.org |

| Cleanup Sorbents | MgSO4, PSA, C18 | MgSO4, PSA, C18 | nih.govplos.org |

| Recovery Rate (%) | 85 - 110 | 90 - 120 | plos.orgplos.org |

| Relative Standard Deviation (RSD) (%) | < 15 | < 10 | plos.orgplos.org |

| Analysis Time (per sample) | < 10 min | ~ 20 min | nih.gov |

| Solvent Consumption | Low | Moderate | nih.govsigmaaldrich.com |

This table presents expected performance based on data for analogous compounds, as direct studies on this compound are not publicly available.

Interfacing Chromatographic Techniques with Spectroscopic Detection

Following sample preparation, the extract is subjected to chromatographic separation coupled with spectroscopic detection for the precise quantification and characterization of this compound. The combination of a separation technique with a highly selective and sensitive detector is essential for achieving low detection limits and unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of a broad range of environmental contaminants, including benzophenone derivatives. spectroscopyonline.comchromatographyonline.com The liquid chromatograph separates the components of the sample extract based on their physicochemical properties. For a compound like this compound, a reversed-phase C18 column would be a suitable choice for separation. frontiersin.org The separated analytes are then introduced into the mass spectrometer.

The use of tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of the analysis. nih.gov In a triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the molecular ion of the target analyte). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are monitored by the third quadrupole (Q3). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity, minimizing the interference from matrix components. nih.gov The fragmentation pattern of benzophenones typically involves the cleavage of the bond between the carbonyl group and the phenyl rings. For this compound, characteristic fragment ions would arise from the loss of the chloro-phenyl and pentyl-phenyl moieties. researchgate.net The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic isotopic pattern for chlorine-containing fragments, further aiding in the identification. chemguide.co.ukdocbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique suitable for the analysis of volatile and semi-volatile organic compounds like this compound. waters.com Gas chromatography offers high-resolution separation of complex mixtures. The separated compounds are then introduced into the mass spectrometer for detection and identification. Similar to LC-MS/MS, GC coupled with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity. nih.gov

Atmospheric pressure gas chromatography (APGC) is a softer ionization technique compared to traditional electron impact (EI) ionization, which can result in a more abundant molecular ion, aiding in compound identification. waters.com For persistent organic pollutants (POPs), which share characteristics with this compound, GC-MS is a well-established analytical method. waters.com

The following table provides a summary of typical instrumental parameters for the analysis of a chlorinated and alkylated benzophenone using LC-MS/MS and GC-MS/MS, based on methods for similar compounds.

| Parameter | LC-MS/MS | GC-MS/MS | Reference |

| Chromatographic Column | Reversed-phase C18 | DB-5MS or similar | frontiersin.orgnih.gov |

| Mobile/Carrier Gas | Acetonitrile/Water with formic acid | Helium | frontiersin.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) or Electron Impact (EI) | nih.govwaters.com |

| Mass Analyzer | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | nih.govchromatographyonline.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) | nih.govnih.gov |

| Typical Limit of Quantification (LOQ) | Low ng/g to µg/g | Low ng/g to µg/g | researchgate.net |

This table presents expected instrumental parameters based on data for analogous compounds, as direct studies on this compound are not publicly available.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 3-Chloro-4'-n-pentylbenzophenone

This compound is a disubstituted aromatic ketone. Its core structure consists of a benzophenone (B1666685) framework, which is characterized by a carbonyl group connecting two phenyl rings. In this specific molecule, one phenyl ring is substituted with a chlorine atom at the 3-position, while the other ring bears an n-pentyl group at the 4'-position. The academic understanding of this compound is primarily centered on its synthesis and its role as a chemical intermediate.

The synthesis of substituted benzophenones like this compound is generally achieved through Friedel-Crafts acylation. tandfonline.comresearchgate.net This classic organic reaction typically involves the acylation of an aromatic compound, in this case, n-pentylbenzene, with a substituted benzoyl chloride, such as 3-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). researchgate.netresearchgate.net Variations of this method allow for the preparation of a wide array of substituted benzophenones by altering the starting materials. rsc.orggoogle.com

The structural features of this compound—a rigid, polarizable benzophenone core combined with a flexible, nonpolar alkyl chain—suggest its potential utility in materials science. The benzophenone moiety is a well-known chromophore and photosensitizer, while long alkyl chains are often used to induce liquid crystalline properties. Research into structurally similar compounds, such as those containing alkoxy chains and chloro-substituents, has shown that such molecules can exhibit liquid crystal phases. derpharmachemica.com While direct studies on the liquid crystalline behavior of this compound are not prominent, its architecture is analogous to known mesogenic materials.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its well-defined structure and established synthetic routes, there are significant gaps in the scientific literature regarding the specific properties and applications of this compound.

Physicochemical and Photophysical Characterization: There is a notable lack of published data on the fundamental physicochemical properties of the compound. Its melting point, boiling point, and solubility in various solvents are not extensively documented in academic literature. chemicalbook.com Furthermore, detailed photophysical studies, including UV-Vis absorption spectra, fluorescence emission, quantum yields, and excited-state lifetimes, are absent. This information is critical for evaluating its potential as a photoinitiator or photosensitizer, a common application for benzophenone derivatives.

Material Science Applications: The potential for this compound to act as a liquid crystal has not been explored. The interplay between the polar chloro-substituted ring, the central carbonyl group, and the nonpolar n-pentyl chain could give rise to interesting mesophase behavior, but no systematic investigation has been reported.

Electrochemical Properties: The redox behavior of the compound remains unstudied. Cyclic voltammetry and other electrochemical techniques could provide insight into its electron-accepting capabilities, which is relevant for applications in organic electronics.

Biological Activity Screening: While many halogenated benzophenones and related structures are screened for various biological activities, from antimicrobial to anticancer, no such data is publicly available for this compound.

Proposed Directions for Advanced Studies on this compound

To address the existing knowledge gaps, future research should be directed toward a comprehensive characterization and exploration of this compound's potential applications.

Systematic Synthesis and Characterization: An initial focus should be on the optimized synthesis of high-purity this compound. Following synthesis, a complete characterization using modern analytical techniques is essential. This includes Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry for structural confirmation, and differential scanning calorimetry (DSC) to determine thermal properties like melting point and to screen for any phase transitions indicative of liquid crystalline behavior.

Investigation of Liquid Crystalline Properties: A detailed study using polarized optical microscopy (POM) and temperature-dependent X-ray diffraction (XRD) should be conducted to investigate whether the compound exhibits mesophases. By synthesizing a homologous series (e.g., varying the alkyl chain length from n-propyl to n-heptyl), structure-property relationships governing liquid crystal behavior could be established.

Photophysical and Electrochemical Analysis: A thorough photophysical investigation is warranted. This would involve measuring its UV-Vis absorption and photoluminescence spectra, determining its phosphorescence lifetime, and calculating its triplet state energy and quantum yield. These parameters are crucial for assessing its suitability as a Type II photosensitizer in photopolymerization or organic synthesis. Concurrently, its electrochemical gap (HOMO-LUMO levels) should be determined through cyclic voltammetry.

Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT), could complement experimental work. DFT calculations can predict the molecule's geometry, electronic structure, vibrational frequencies, and UV-Vis spectrum, providing a deeper understanding of its properties and guiding experimental design.

By pursuing these research avenues, a more complete scientific understanding of this compound can be developed, potentially uncovering novel applications in materials science or photochemistry.

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 80 | 78 | 97 | |

| FeCl₃ | Toluene | 110 | 65 | 92 | |

| H₂SO₄ | DMF | 120 | 45 | 85 |

Q. Table 2. Key NMR Assignments for this compound

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2, H-6 | 7.85 | Doublet | Aromatic (chloro ring) |

| H-3', H-5' | 7.40 | Doublet | Aromatic (pentyl ring) |

| CH₂ (pentyl) | 1.25 | Multiplet | Methylene chain |

| C=O | 194.5 | Singlet | Ketone carbonyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.